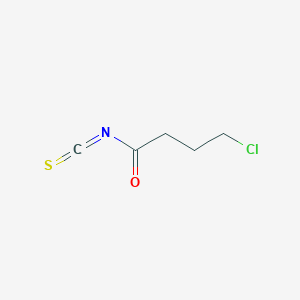

4-Chlorobutanoyl isothiocyanate

Description

Properties

Molecular Formula |

C5H6ClNOS |

|---|---|

Molecular Weight |

163.63 g/mol |

IUPAC Name |

4-chlorobutanoyl isothiocyanate |

InChI |

InChI=1S/C5H6ClNOS/c6-3-1-2-5(8)7-4-9/h1-3H2 |

InChI Key |

KIFUERNFTMDQQT-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)N=C=S)CCl |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Applications

4-Chlorobutanoyl isothiocyanate serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Antipsychotic Drugs : It is utilized in the production of antipsychotic medications such as trifluperidol and other related compounds. These drugs are essential for treating severe mental health conditions, including schizophrenia and bipolar disorder .

- Antibiotics : The compound is involved in synthesizing quinolone antibiotics like ciprofloxacin and sparfloxacin, which are widely used to treat bacterial infections .

- Antiepileptic Drugs : It plays a role in the synthesis of levetiracetam, a medication used to control seizures in epilepsy patients .

Agricultural Applications

In agriculture, this compound is used for developing herbicides and fungicides. Its effectiveness as a pesticide precursor allows for the creation of various plant protection agents, enhancing crop yield and quality. Notable applications include:

- Pesticide Production : It is employed in the formulation of herbicides that target specific weed species while minimizing harm to crops .

- Sterilants : The compound can be utilized to create sterilizing agents that help manage plant diseases by eliminating pathogens in soil and on plant surfaces .

Research Studies and Findings

Several studies have highlighted the biological activities and potential therapeutic effects of this compound:

- Antitumor Activity : Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies involving animal models demonstrated that administration of related compounds resulted in reduced tumor sizes, showcasing their potential as anticancer agents .

- Mechanism of Action : The compound's efficacy in inhibiting specific enzymes involved in tumor growth has been documented. For example, it has been shown to inhibit butyrylcholinesterase, an enzyme linked to neurodegenerative diseases, suggesting its potential role in treating conditions like Alzheimer's disease .

- In Vivo Studies : In experimental setups involving tumor-bearing mice, treatment with derivatives of this compound led to significant reductions in tumor volume compared to control groups, indicating its potential as a therapeutic agent .

Data Tables

| Application Area | Specific Uses | Notable Compounds Produced |

|---|---|---|

| Pharmaceuticals | Antipsychotics | Trifluperidol, Levetiracetam |

| Antibiotics | Ciprofloxacin | |

| Antiepileptics | Levetiracetam | |

| Agriculture | Herbicides | Various plant protection agents |

| Sterilants | Soil and surface disinfectants |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chemical Structures and Reactivity

The reactivity and applications of isothiocyanates depend on their backbone (aliphatic vs. aromatic) and substituents (e.g., chlorine position). Key comparisons include:

Structural Insights :

- Aliphatic vs. Aromatic: Aliphatic isothiocyanates (e.g., 4-chlorobutanoyl, AITC) exhibit higher reactivity in nucleophilic reactions due to reduced steric hindrance compared to aromatic analogs.

- Chlorine Effects: Chlorine in 4-chlorobutanoyl and 4-chlorobenzyl enhances electrophilicity, facilitating biomolecule conjugation or antimicrobial activity .

Bioconjugation and Fluorescence Probes

- Fluorene Isothiocyanates : Fluorene-based isothiocyanates (e.g., derivatives in –3) exhibit superior optical stability and two-photon fluorescence, making them ideal for protein labeling and cellular imaging .

- 4-Chlorobenzyl Isothiocyanate : Used in synthesizing bioactive compounds, its para-chlorine group improves binding specificity in enzyme inhibition studies .

Antimicrobial and Chemopreventive Properties

- Benzyl Isothiocyanate (BITC) : Abundant in papaya, BITC shows chemopreventive activity against cancer cells and antimicrobial effects. Analytical methods (e.g., HPLC) confirm its stability (%RSD < 2%) in formulations .

- Allyl Isothiocyanate (AITC) : Approved for organic farming, AITC’s volatility and antimicrobial properties make it effective in pest control .

Toxicity Profiles

- Phenyl Isothiocyanate: Exhibits genotoxicity (chromosomal aberrations in SVM cells) but is 10-fold less cytotoxic than benzyl or allyl analogs .

Stability and Analytical Methods

Preparation Methods

Chlorination of γ-Butyrolactone Using Bis(trichloromethyl) Carbonate

The most widely reported method involves the chlorination of γ-butyrolactone using bis(trichloromethyl) carbonate (BTC), a phosgene substitute, under catalytic conditions. Key variables include solvent choice, catalyst type, and reaction temperature, which collectively determine yield and purity.

Reaction Mechanism :

BTC reacts with γ-butyrolactone in the presence of organic amines (e.g., DMF, pyridine) to facilitate ring-opening chlorination. The process generates 4-chlorobutyryl chloride and carbon dioxide as a byproduct.

Optimized Conditions :

-

Catalysts : DMF, pyridine, or N,N-dimethylaniline (0.1–10 mol% relative to γ-butyrolactone).

-

Solvents : High-boiling aromatic solvents such as o-chlorotoluene or dichlorobenzene (2–10 mL/g γ-butyrolactone).

Yield Data :

| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | Xylene | 140 | 4 | 73.6 |

| Pyridine | Tetrachloroethylene | 120 | 6 | 45.1 |

| N,N-Dimethylaniline | o-Chlorotoluene | 120 | 0.5 | 91.4 |

Table 1: Representative yields of 4-chlorobutyryl chloride under varying conditions.

The use of N,N-dimethylaniline in o-chlorotoluene at 120°C for 0.5 hours achieved the highest yield (91.4%), attributed to enhanced catalytic activity and solvent stability. In contrast, pyridine in tetrachloroethylene resulted in suboptimal yields (45.1%) due to incomplete conversion and side reactions.

Byproduct Management and Solvent Selection

Patents highlight the importance of solvent selection in minimizing byproducts such as residual phosgene and oligomeric species. Polar aprotic solvents (e.g., DMF) improve substrate solubility but may necessitate post-reaction nitrogen purging to remove toxic residues. Non-polar solvents like o-dichlorobenzene reduce side reactions but require higher temperatures for efficient BTC activation.

Conversion of 4-Chlorobutyryl Chloride to Isothiocyanate

The second stage involves nucleophilic substitution of the chloride group in 4-chlorobutyryl chloride with an isothiocyanate moiety. While the provided sources focus on acyl chloride synthesis, general methodologies for isothiocyanate formation from acyl chlorides can be extrapolated from analogous systems.

Thiocyanate Salt Displacement

Acyl chlorides react readily with thiocyanate salts (e.g., KSCN or NH4SCN) in anhydrous conditions to form isothiocyanates. The reaction proceeds via an SN2 mechanism, where the thiocyanate anion displaces chloride.

Hypothetical Reaction Pathway :

Critical Parameters :

Challenges in Electron-Deficient Systems

Electron-deficient acyl chlorides, such as 4-chlorobutyryl chloride, may exhibit reduced reactivity toward thiocyanate salts due to decreased electrophilicity at the carbonyl carbon. Academic studies suggest that additives like crown ethers or phase-transfer catalysts (e.g., tetrabutylammonium bromide) can enhance reaction rates by stabilizing the thiocyanate anion.

Comparative Analysis of Methodological Efficiency

Precursor Synthesis: Industrial vs. Laboratory Scale

Industrial methods prioritize high yields (>90%) and scalability, often employing excess BTC and high-boiling solvents. Laboratory-scale approaches may use stoichiometric reagents and milder conditions but face challenges in byproduct removal.

Isothiocyanate Functionalization: Knowledge Gaps

While the synthesis of 4-chlorobutyryl chloride is well-documented, the subsequent conversion to this compound lacks explicit literature in the provided sources. Future research should address:

-

Optimal thiocyanate salt selection (KSCN vs. NH4SCN).

-

Solvent effects on reaction kinetics and purity.

-

Catalytic strategies to enhance electrophilicity of the acyl chloride.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 4-chlorobutanoyl isothiocyanate, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution of 4-chlorobutanoyl chloride with thiocyanate salts (e.g., KSCN or NHSCN) under anhydrous conditions. Solvent choice (e.g., acetone or dichloromethane) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalytic additives (e.g., triethylamine) enhance thiocyanate activation .

- Data Considerations : Monitor reaction progress via thin-layer chromatography (TLC) or gas chromatography (GC) to track intermediate formation. Yield optimization often requires iterative adjustments of stoichiometry and reaction time.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- FT-IR : Confirm the isothiocyanate (–N=C=S) group via stretching vibrations at 2050–2150 cm.

- H/C NMR : Assign peaks using DEPT or HSQC to distinguish the chlorobutanoyl backbone (e.g., δ ~2.5 ppm for CHCl).

- Mass Spectrometry (EI/ESI) : Identify molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl or SCN groups).

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Risk Mitigation : Use fume hoods, nitrile gloves, and PPE due to potential lachrymatory and irritant effects. Store under inert gas (N) to prevent moisture-induced decomposition.

- Regulatory Compliance : Follow CLP guidelines for hazardous chemicals and consult Safety Data Sheets (SDS) for disposal protocols .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of this compound in nucleophilic environments?

- Methodology : Perform density functional theory (DFT) calculations to model transition states and Gibbs free energy barriers for reactions with amines or thiols. Software like Gaussian or ORCA can predict regioselectivity (e.g., SCN vs. Cl substitution) and optimize transition-state geometries .

- Experimental Validation : Compare computational predictions with kinetic studies (e.g., GC-MS monitoring of reaction intermediates) .

Q. What strategies resolve contradictions in experimental data during mechanistic studies of this compound reactions?

- Case Example : Discrepancies in product ratios (e.g., unexpected thiourea vs. thioamide formation) may arise from solvent polarity or trace water.

- Resolution :

Conduct control experiments under rigorously anhydrous conditions.

Use isotopic labeling (e.g., C-SCN) to track reaction pathways.

Apply multivariate analysis (e.g., DOE) to isolate variables .

Q. How can crystallographic challenges (e.g., twinning or disorder) be addressed in structural studies of this compound derivatives?

- Crystallography Workflow :

- Use SHELXT for structure solution and SHELXL for refinement, leveraging high-resolution data (≤1.0 Å) to resolve disorder.

- Apply TWINLAW for twinned crystals and validate with R and GooF metrics .

- Data Interpretation : Compare experimental bond lengths/angles with Cambridge Structural Database (CSD) entries to identify anomalies.

Q. What analytical methods are suitable for quantifying trace impurities in this compound samples?

- Methodology :

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients and ESI detection (LOD ~0.1 ppm).

- GC-FID : Optimize split ratios and temperature programs to separate volatile byproducts (e.g., chlorobutanoic acid).

Q. How can this compound be utilized in drug discovery for covalent inhibitor design?

- Application : The isothiocyanate group reacts selectively with cysteine residues in target proteins.

- Protocol :

Screen reactivity using fluorogenic thiol probes (e.g., Ellman’s assay).

Validate target engagement via X-ray crystallography or HDX-MS.

Optimize pharmacokinetics by modifying the chlorobutanoyl chain for membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.